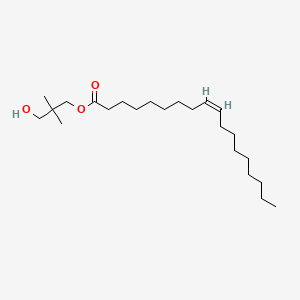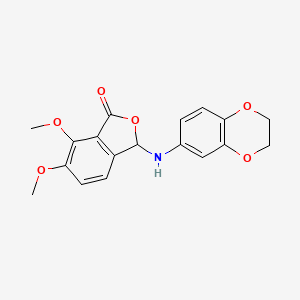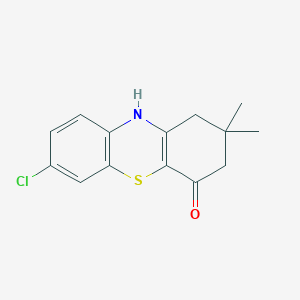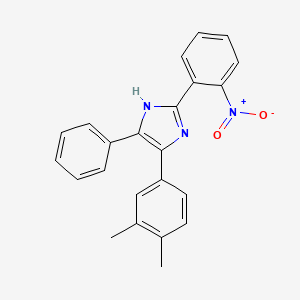
9-Octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol is a chemical compound that belongs to the class of fatty acid esters. This compound is formed by the esterification of 9-octadecenoic acid (commonly known as oleic acid) with 2,2-dimethyl-1,3-propanediol. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol typically involves the esterification reaction between 9-octadecenoic acid and 2,2-dimethyl-1,3-propanediol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization to obtain the desired ester in high purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts in industrial processes can also enhance the efficiency of the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions
9-Octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
9-Octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its favorable physical properties.
Mecanismo De Acción
The mechanism by which 9-octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol exerts its effects depends on its specific application. In biological systems, it may interact with lipid membranes, influencing membrane fluidity and permeability. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
9-Octadecenoic acid, ester with glycerol: Another ester of 9-octadecenoic acid, commonly found in natural fats and oils.
9-Octadecenoic acid, ester with methanol: A simpler ester of 9-octadecenoic acid, used in biodiesel production.
9-Octadecenoic acid, ester with ethylene glycol: An ester with similar applications in the production of lubricants and surfactants.
Uniqueness
9-Octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol is unique due to the presence of the 2,2-dimethyl-1,3-propanediol moiety, which imparts distinct physical and chemical properties. This compound exhibits higher thermal stability and lower volatility compared to other esters of 9-octadecenoic acid, making it suitable for high-temperature applications.
Propiedades
Número CAS |
67989-24-6 |
|---|---|
Fórmula molecular |
C23H44O3 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
(3-hydroxy-2,2-dimethylpropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C23H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)26-21-23(2,3)20-24/h11-12,24H,4-10,13-21H2,1-3H3/b12-11- |
Clave InChI |
VVEKMBGQZPFARL-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)(C)CO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)CO |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)




![3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one](/img/structure/B14149913.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)



![5,6-dimethoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B14149936.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B14149944.png)
